molecular formula C14H22N2O B1442765 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-30-4

4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol

Cat. No.: B1442765
CAS No.: 1353878-30-4
M. Wt: 234.34 g/mol
InChI Key: MGJBGAZULFDMKO-UHFFFAOYSA-N
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Description

4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol typically involves the reaction of 3,4-dimethylphenylamine with piperidin-4-ol under specific conditions. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.

    Industry: It finds applications in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-ol Derivatives: Compounds such as 4-(dimethylamino)piperidin-4-ol and 4-(methylamino)piperidin-4-ol share structural similarities with 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol.

    3,4-Dimethylphenyl Derivatives: Compounds like 3,4-dimethylphenylamine and 3,4-dimethylphenylmethanol are structurally related.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3,4-dimethylanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-3-4-13(9-12(11)2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJBGAZULFDMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2(CCNCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
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4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
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4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
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4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol

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